({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea
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Overview
Description
({bicyclo[420]octa-1,3,5-trien-7-yl}methyl)urea is a compound with a unique bicyclic structure This compound is characterized by its rigid framework and the presence of a urea functional group, which imparts specific chemical properties and reactivity The bicyclo[42
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea typically involves the formation of the bicyclo[4.2.0]octa-1,3,5-triene core followed by the introduction of the urea group. One common method involves the use of a rhodium(I) complex as a catalyst. This catalyst facilitates the head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation to form the bicyclic structure . The resulting intermediate can then be reacted with an isocyanate to introduce the urea group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalysts and reagents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted ureas or carbamates.
Scientific Research Applications
Chemistry
In chemistry, ({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of urea-containing molecules with biological targets. Its unique structure allows for the exploration of binding affinities and mechanisms of action.
Medicine
In medicine, this compound has potential applications as a pharmacophore. Its ability to interact with specific enzymes or receptors can be harnessed for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of ({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea involves its interaction with molecular targets through hydrogen bonding and dipole interactions. The urea group can form hydrogen bonds with biological molecules, influencing their activity and function. The bicyclic core provides a rigid framework that can enhance binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[3.2.1]octane: A compound with a larger bicyclic framework.
Bicyclo[4.2.0]octa-1,5,7-triene: A related compound with a similar core but different functional groups.
Uniqueness
({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea is unique due to its specific combination of a bicyclic core and a urea functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
1481529-66-1 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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